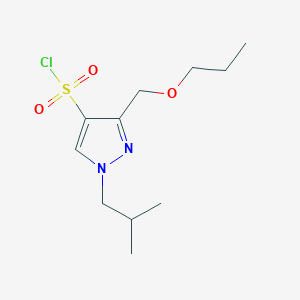![molecular formula C23H25NO3 B2931164 1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-60-4](/img/structure/B2931164.png)
1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . A variety of methods exist for the synthesis of substituted piperidines .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and functional groups. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Pharmacophore Importance in Medicinal Chemistry
The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore is a crucial structural component in numerous drugs, drug candidates, and biochemical reagents. Recent advancements have showcased significant progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, highlighting their biological relevance. These developments open new avenues for creating biologically active substances with this pharmacophore, underscoring its potential utility in medicinal chemistry research (Ghatpande et al., 2020).
Potential in Anti-Microbial and Anti-Fungal Applications
A novel method for synthesizing N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues has been developed, displaying significant anti-fungal and anti-microbial activities. This breakthrough suggests these compounds' applicability in combating microbial and fungal infections, providing a promising direction for future antimicrobial agents (Ghatpande et al., 2021).
Role as Histone Deacetylase Inhibitors
Spiro[chromane‐2,4′‐piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, offering a new therapeutic avenue for cancer treatment. These compounds exhibit the ability to inhibit nuclear HDACs and show antiproliferative activities against various tumor cell lines, highlighting their potential as cancer therapeutics (Thaler et al., 2012).
Sigma Receptor Ligands
Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines have been explored as sigma ligands, demonstrating subnanomolar affinity and preference for the sigma 2 binding site. The study of these compounds offers insights into the structural factors influencing sigma 1/sigma 2 affinity and selectivity, contributing valuable knowledge to neuropharmacology and the development of sigma receptor-targeted therapies (Moltzen et al., 1995).
G-Protein-Coupled Receptor 119 Agonists
A novel series of spiro[chromane-2,4'-piperidine] derivatives has been identified as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Their development involved conformational restriction in the linker-to-tail moiety, leading to compounds that significantly reduce glucose excursion in vivo. This discovery provides a new therapeutic option for glucose management, particularly in diabetes treatment (Koshizawa et al., 2018).
Wirkmechanismus
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often results in significant changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Eigenschaften
IUPAC Name |
1'-(4-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c25-20-17-23(27-21-11-5-4-10-19(20)21)13-15-24(16-14-23)22(26)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOWOYUVHDAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

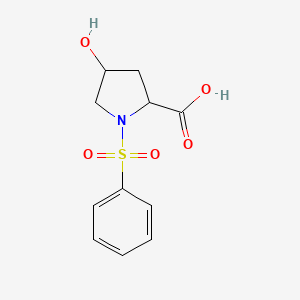
![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)
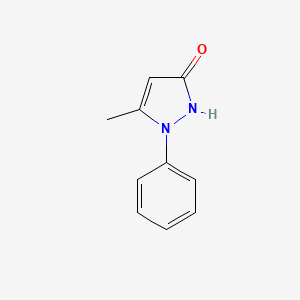
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2931085.png)
![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)
![(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)
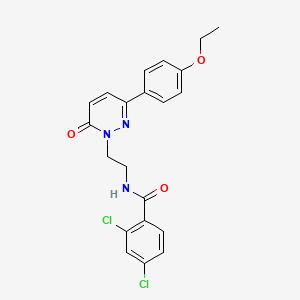
![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2931090.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B2931091.png)
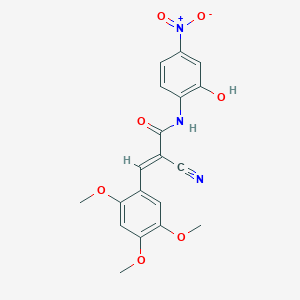
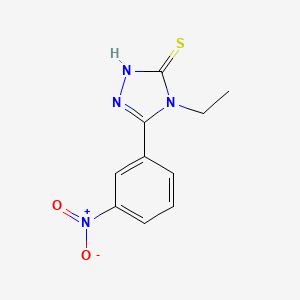
amine](/img/structure/B2931095.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2931096.png)
